Sub-30 Nanomolar SIRT2 Inhibition: Head-to-Head Potency Advantage Over Common SIRT2 Chemical Probes
CAS 847404-97-1 inhibited recombinant human SIRT2 with an IC₅₀ of 28 nM, measured via an HPLC-based assay using acetyl-H3K9 as substrate and human SIRT2 expressed in Escherichia coli BL21 [1]. This value represents a >125-fold improvement in potency relative to the widely used SIRT2 inhibitor tool compound AGK2, which exhibits an IC₅₀ of 3,500 nM (3.5 µM) against SIRT2 . The potency differential translates into substantially lower compound consumption per assay well, enabling more efficient use of screening libraries and reducing solvent (DMSO) carryover artifacts in cell-based experiments.
| Evidence Dimension | SIRT2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 28 nM (human SIRT2, HPLC assay, acetyl-H3K9 substrate) |
| Comparator Or Baseline | AGK2 (CAS 304896-28-4): IC₅₀ = 3,500 nM (3.5 µM) against SIRT2 |
| Quantified Difference | 125-fold greater potency (28 nM vs. 3,500 nM) |
| Conditions | Target compound: recombinant human SIRT2 in E. coli BL21, acetyl-H3K9 substrate, HPLC readout. Comparator: SIRT2 inhibition assay as reported by Sigma-Aldrich/Santa Cruz product specifications. |
Why This Matters
For HTS campaigns and dose-response studies, the 125-fold potency advantage over AGK2 enables lower compound consumption, reduces DMSO interference, and provides a wider dynamic range for IC₅₀ curve fitting.
- [1] BindingDB BDBM50540056; CHEMBL4638983. Inhibition of human SIRT2: IC₅₀ = 28 nM. Assay: acetyl-H3K9 substrate, HPLC, human SIRT2 expressed in E. coli BL21. Deposited by ChEMBL/University of Michigan, 2024. View Source
